molecular formula C22H22ClN3O3 B2803511 N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-83-7

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2803511
CAS RN: 900002-83-7
M. Wt: 411.89
InChI Key: GCFCMIIQMKNBFS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Doležal et al. (2010) synthesized a series of pyrazinamide analogues, closely related to the compound , which were evaluated for their antimycobacterial and antifungal activities. The study revealed that some compounds showed significant activity against Mycobacterium tuberculosis and various fungal strains, suggesting potential applications in treating infectious diseases (Doležal et al., 2010).

Anticancer Properties

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives by Abdellatif et al. (2014) investigated their synthesis and potential anticancer activities. The findings suggest that certain derivatives exhibit potent inhibitory activity against human breast adenocarcinoma cell lines, indicating potential applications in cancer therapy (Abdellatif et al., 2014).

Anti-inflammatory and Antidepressant Activities

El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives with significant anti-inflammatory activity and minimal ulcerogenic activity. Some of these derivatives were found to be effective in vivo against carrageenan-induced rat paw oedema, suggesting their potential as safer anti-inflammatory agents (El‐Hawash & El-Mallah, 1998). Additionally, Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives with antidepressant activities evaluated in mice, highlighting their potential in treating depression (Palaska et al., 2001).

Antimicrobial Activity against Specific Bacteria

El-Wahab et al. (2006) investigated pyrazine-2-substituted carboxamide derivatives for their antimicrobial activities, including against Leuconostoc mesenteroides. Some compounds exhibited pronounced effects, suggesting potential applications in addressing specific bacterial infections (El-Wahab et al., 2006).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-17-9-10-20(29-2)18(14-17)21-19-4-3-11-25(19)12-13-26(21)22(27)24-16-7-5-15(23)6-8-16/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFCMIIQMKNBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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